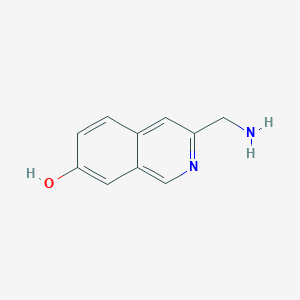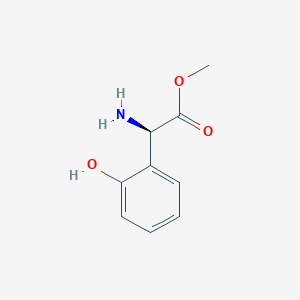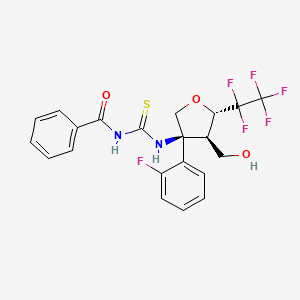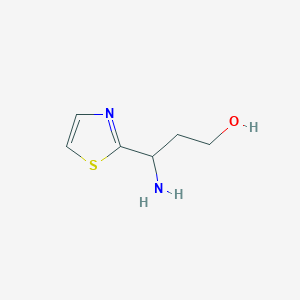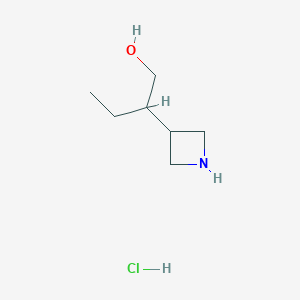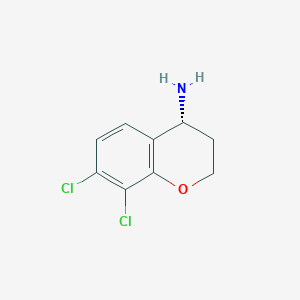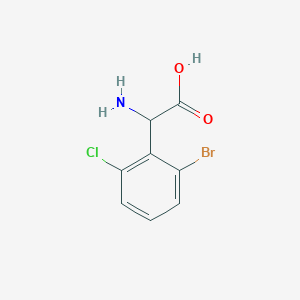![molecular formula C15H21ClN2O3 B13033189 Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-oxa-7-azabicyclo[331]nonan-9-ylcarbamate hydrochloride is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the benzyl group and the carbamate functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
- 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Uniqueness
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C15H21ClN2O3 |
|---|---|
Poids moléculaire |
312.79 g/mol |
Nom IUPAC |
benzyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c18-15(20-8-11-4-2-1-3-5-11)17-14-12-6-16-7-13(14)10-19-9-12;/h1-5,12-14,16H,6-10H2,(H,17,18);1H |
Clé InChI |
QQWGNYPQKWZFDQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2COCC(C2NC(=O)OCC3=CC=CC=C3)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


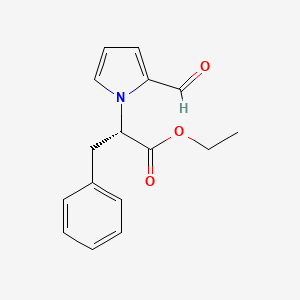
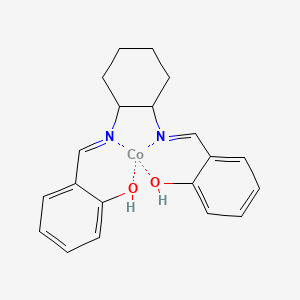
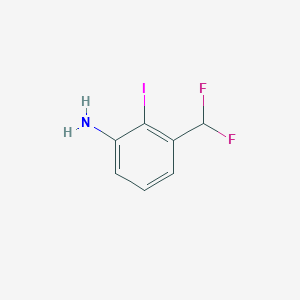
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
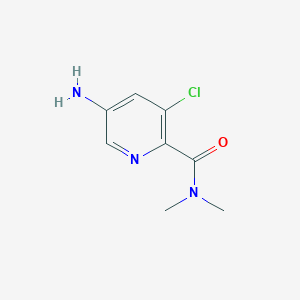
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
